3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea
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Overview
Description
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chlorophenyl group, a phenethyl group, and a pyridin-2-ylmethyl group attached to a urea moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorobenzoyl chloride with phenethylamine to form an intermediate, which is then reacted with pyridin-2-ylmethylamine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-3-ylmethyl)urea
- 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-4-ylmethyl)urea
- 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)thiourea
Uniqueness
3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBCNKOEQKVVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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